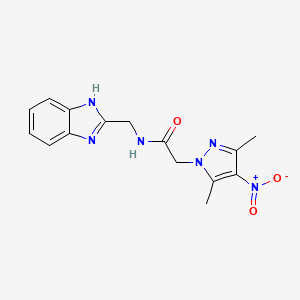![molecular formula C28H26ClN3O3 B11496524 N-[(1Z)-1-(4-chlorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11496524.png)
N-[(1Z)-1-(4-chlorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(4-CHLOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-CHLOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chlorophenyl Intermediate: This involves the chlorination of a phenyl ring under controlled conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the chlorophenyl intermediate with a methoxyphenyl derivative, often using a formylation reaction.
Coupling with the Indole Moiety: The final step involves coupling the intermediate with an indole derivative, typically through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(4-CHLOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
(2Z)-3-(4-CHLOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-CHLOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(4-BROMOPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
- (2Z)-3-(4-FLUOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2Z)-3-(4-CHLOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H26ClN3O3 |
|---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C28H26ClN3O3/c1-18-21(22-7-3-5-9-24(22)31-18)15-16-30-28(34)25(17-19-11-13-20(29)14-12-19)32-27(33)23-8-4-6-10-26(23)35-2/h3-14,17,31H,15-16H2,1-2H3,(H,30,34)(H,32,33)/b25-17- |
InChI Key |
LMCMQVZCVZOTEA-UQQQWYQISA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC(=O)C4=CC=CC=C4OC |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B11496444.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B11496447.png)
![2-amino-4-(4-nitrophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11496449.png)
![2-Propenamide, N-[4,5-dihydro-5-oxo-2-phenyl-4-(trifluoromethyl)-1H-imidazol-4-yl]-](/img/structure/B11496450.png)
![2-amino-4-(4-hydroxy-3-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11496456.png)
![3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(4-methylcyclohexyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11496463.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-(propan-2-yl)benzenesulfonamide](/img/structure/B11496468.png)
![5-Benzyl-1-ethyl-3-(2-hydroxy-5-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11496476.png)
![Butanamide, N-[[5-(4-pyridinyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-](/img/structure/B11496488.png)

![ethyl N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate](/img/structure/B11496510.png)
![7-[4-(2-propynyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11496518.png)
![4-butoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B11496535.png)
![2-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11496539.png)
